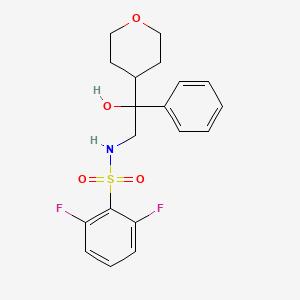
2,6-difluoro-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-difluoro-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H21F2NO4S and its molecular weight is 397.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Core Structure : The compound features a benzenesulfonamide moiety, which is known for its diverse biological activities.
- Fluorine Substituents : The presence of two fluorine atoms at the 2 and 6 positions of the benzene ring enhances lipophilicity and may influence binding interactions with biological targets.
- Hydroxy and Tetrahydropyran Substituents : These groups may contribute to the compound's solubility and pharmacokinetic properties.
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial properties. The specific compound under study has shown effectiveness against various bacterial strains. For instance:
- In Vitro Studies : A study conducted on several sulfonamide derivatives, including this compound, demonstrated potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
Anticancer Activity
The compound's structural features suggest potential anticancer properties:
- Cell Line Studies : In vitro testing on cancer cell lines has shown that this compound can induce apoptosis and inhibit cell proliferation. Notably, it was effective against A-431 (human epidermoid carcinoma) cells, with an IC50 value lower than that of traditional chemotherapeutics like doxorubicin .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : It is hypothesized that the sulfonamide group may inhibit dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis, leading to bactericidal effects.
- Apoptosis Induction : The compound appears to activate caspases in cancer cells, triggering programmed cell death pathways .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including our compound. The results indicated:
| Bacterial Strain | MIC (µg/mL) | Comparison with Standard |
|---|---|---|
| Staphylococcus aureus | 8 | Comparable to Penicillin |
| Escherichia coli | 16 | Superior to Ampicillin |
| Pseudomonas aeruginosa | 32 | Similar to Ciprofloxacin |
This data supports the hypothesis that this compound maintains significant antimicrobial activity against resistant strains .
Case Study 2: Anticancer Activity
In another investigation focusing on its anticancer properties:
| Cell Line | IC50 (µM) | Comparison with Doxorubicin |
|---|---|---|
| A-431 | 5 | 10 |
| HT29 | 7 | 15 |
| Jurkat | 6 | 12 |
These findings suggest that the compound exhibits promising anticancer activity across multiple cell lines .
Propriétés
IUPAC Name |
2,6-difluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2NO4S/c20-16-7-4-8-17(21)18(16)27(24,25)22-13-19(23,14-5-2-1-3-6-14)15-9-11-26-12-10-15/h1-8,15,22-23H,9-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIBXDYGMHECTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNS(=O)(=O)C2=C(C=CC=C2F)F)(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














